molecular formula C24H20N2O3S B2982040 1-Benzyl-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 400081-76-7

1-Benzyl-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2982040
CAS No.: 400081-76-7
M. Wt: 416.5
InChI Key: NZXVBXCSXXTSBG-UHFFFAOYSA-N
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Description

1-Benzyl-3’-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indole moiety fused with a thiazolidine ring, making it a subject of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3’-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Spiro Compound Formation: The indole derivative is then reacted with a thiazolidine precursor. This step often involves the use of a base such as sodium hydride (NaH) to deprotonate the thiazolidine, facilitating nucleophilic attack on the indole ring.

    Final Cyclization: The intermediate undergoes cyclization to form the spiro linkage, typically under reflux conditions in a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Catalysts and automated systems would be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3’-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Br₂ in acetic acid for bromination; HNO₃ for nitration.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Benzyl-3’-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Benzyl-3’-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione exerts its effects involves interaction with specific molecular targets:

Comparison with Similar Compounds

    1-Benzyl-3-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione: Similar structure but different substitution patterns.

    Spiro[indole-thiazolidine] derivatives: Various derivatives with different substituents on the indole or thiazolidine rings.

Uniqueness: 1-Benzyl-3’-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other spiro compounds.

Properties

IUPAC Name

1'-benzyl-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-29-19-13-11-18(12-14-19)26-22(27)16-30-24(26)20-9-5-6-10-21(20)25(23(24)28)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXVBXCSXXTSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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